
5'-Inosinic acid, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-Inosinic acid, dipotassium salt, also known as inosinic acid dipotassium salt, is a nucleotide derivative that plays a crucial role in various biological processes. It is the dipotassium salt form of inosinic acid, which is a nucleotide composed of hypoxanthine attached to a ribose sugar and a phosphate group. This compound is widely used in the food industry as a flavor enhancer and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
5'-Inosinic acid, dipotassium salt can be synthesized through the deamination of adenosine monophosphate (AMP) by the enzyme AMP deaminase, resulting in the formation of inosinic acid. The inosinic acid is then neutralized with potassium hydroxide to form the dipotassium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, this compound is often produced from meat industry byproducts, such as chicken waste. The process involves extracting inosinic acid from these byproducts, followed by purification and neutralization with potassium hydroxide to obtain the dipotassium salt. This method is cost-effective and leverages waste materials, making it environmentally friendly.
化学反应分析
Types of Reactions
5'-Inosinic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: Inosinic acid can be oxidized to form xanthosine monophosphate (XMP).
Reduction: Reduction reactions are less common for this compound.
Substitution: The phosphate group in inosinic acid can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Xanthosine monophosphate (XMP)
Substitution: Various substituted nucleotides depending on the reagents used.
科学研究应用
5'-Inosinic acid, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in metabolic pathways, particularly in the synthesis of purine nucleotides.
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing immune responses.
Industry: Widely used as a flavor enhancer in the food industry, particularly in products that require an umami taste.
作用机制
5'-Inosinic acid, dipotassium salt exerts its effects through its role in nucleotide metabolism. It is a key intermediate in the purine nucleotide cycle, where it is converted to adenosine monophosphate (AMP) or guanosine monophosphate (GMP). These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction. The molecular targets and pathways involved include enzymes such as AMP deaminase and GMP synthetase.
相似化合物的比较
Similar Compounds
- Disodium inosinate (E631)
- Calcium inosinate (E633)
- Adenosine monophosphate (AMP)
- Guanosine monophosphate (GMP)
Uniqueness
5'-Inosinic acid, dipotassium salt is unique due to its specific role in the purine nucleotide cycle and its effectiveness as a flavor enhancer. Compared to disodium inosinate and calcium inosinate, the dipotassium salt form is preferred in certain applications due to its solubility and stability. Additionally, its role as a precursor in the synthesis of other nucleotides makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
20262-26-4 |
|---|---|
分子式 |
C10H11K2N4O8P |
分子量 |
424.39 g/mol |
IUPAC 名称 |
dipotassium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
DLDSRSUKRMPQKB-IDIVVRGQSA-L |
SMILES |
C1=NC2=C(C(=N1)[O-])N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+].[K+] |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[K+].[K+] |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[K+].[K+] |
物理描述 |
Odourless, colourless or white crystals or powder |
溶解度 |
Freely soluble in water; practically insoluble in ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


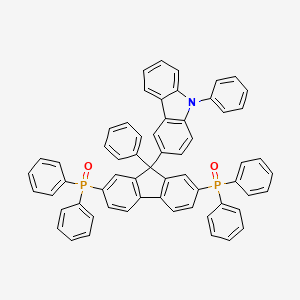
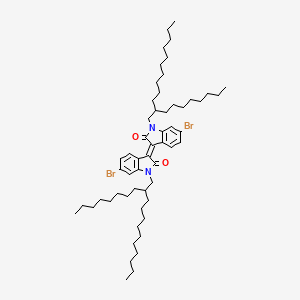
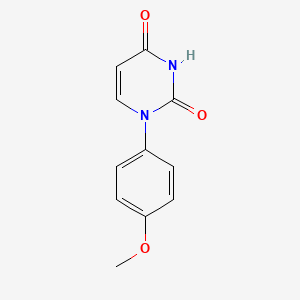
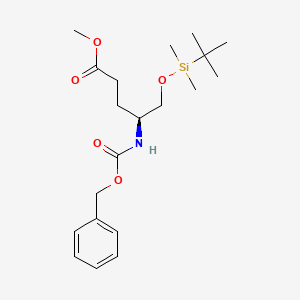
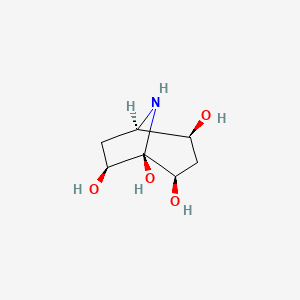

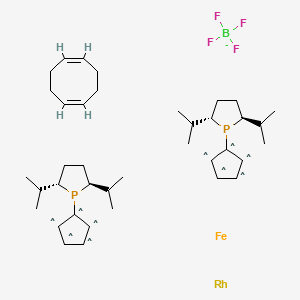
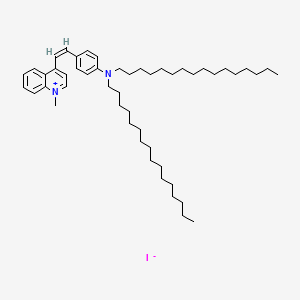
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate](/img/structure/B1494866.png)
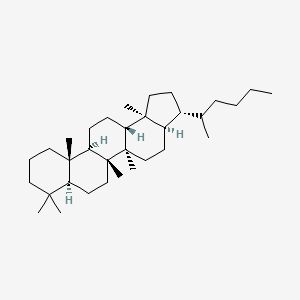
![(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B1494875.png)
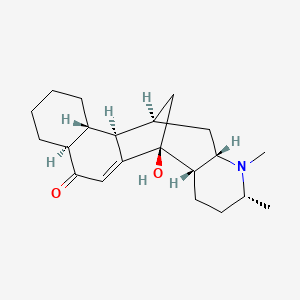
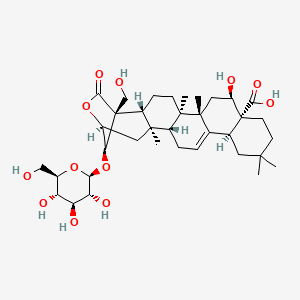
![2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine](/img/structure/B1494880.png)
